ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDCZKDPCCSYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCN=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS Number: 34467-12-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 248.73 g/mol
- Melting Point : 194–195 °C
- Storage Conditions : Ambient temperature
Research indicates that compounds containing thiazole and imidazole moieties exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of this compound can be attributed to its structural features that allow for interaction with specific biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. For instance:
- A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Another investigation reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- In vitro studies revealed that derivatives of thiazole possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was found to be effective against several strains of bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds:
| Compound | Structure | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Thiazole + Phenyl | Anticancer | 1.61 ± 1.92 |
| Compound B | Thiazole + Methyl | Antimicrobial | 23.30 ± 0.35 |
| This compound | Imidazole + Thiazole | Anticancer/Antimicrobial | TBD |
The presence of electron-donating groups and specific ring substitutions has been identified as key factors influencing the potency of these compounds against various biological targets.
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of this compound in vitro using human cancer cell lines such as A431 and Jurkat cells. The results indicated a significant reduction in cell viability at concentrations correlating with the compound's structural features .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial properties where this compound demonstrated effectiveness against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that modifications of this compound led to enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their anticancer activities. This compound showed promising results in inhibiting the proliferation of cancer cells in vitro. Its mechanism of action appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's. This suggests that this compound could be beneficial in developing therapies for neurodegenerative conditions .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt the nervous system of insects. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .
Herbicidal Properties
In addition to its insecticidal applications, this compound has shown potential as a herbicide. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yield. This dual functionality makes it a valuable candidate for integrated pest management strategies in sustainable agriculture .
Materials Science Applications
Polymer Chemistry
this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. Research into these materials suggests applications in coatings and composites that require enhanced durability and resistance to environmental degradation .
Nanotechnology
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Its ability to interact with metal ions has led to the creation of metal-organic frameworks (MOFs) that have applications in catalysis and gas storage. These MOFs exhibit high surface areas and tunable porosity, making them suitable for various industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The table below compares ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate with analogous compounds, focusing on structural modifications, synthesis routes, and reported bioactivities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo-thiazole core. Key steps include cyclization of thioamide precursors, followed by esterification. Common reagents include ethyl chloroformate for carboxylation and methylating agents for introducing the 3-methyl group. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >70% yield. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- H and C NMR : Essential for confirming the imidazo-thiazole backbone and substituents (e.g., methyl at C3, ester at C2). For example, the methyl group typically appears as a singlet at ~2.5 ppm in NMR, while the ester carbonyl resonates at ~165 ppm in C NMR.
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structural analogs like 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the ester) .
Advanced Research Questions
Q. How does the methyl group at the 3-position influence the compound’s reactivity and biological activity?
- Methodological Answer : The 3-methyl group enhances steric stability and modulates electronic effects on the imidazo-thiazole core. Computational studies (e.g., density functional theory, DFT) reveal that methyl substitution reduces electrophilicity at adjacent positions, potentially affecting nucleophilic attack sites. In biological assays, methylated analogs show improved lipophilicity and membrane permeability compared to non-methylated derivatives, as seen in trifluoromethyl-substituted imidazo-thiazoles .
Q. What computational strategies are used to predict novel reactions or biological targets for this compound?
- Methodological Answer :
- Quantum chemical calculations : Employed to map reaction pathways (e.g., ICReDD’s reaction path search methods using Gaussian or ORCA software) .
- Molecular docking : Screens potential targets (e.g., enzyme active sites) by simulating ligand-receptor interactions. For example, analogs like methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate have been studied for binding to bacterial dihydrofolate reductase .
Q. How can researchers resolve contradictions in reported biological activities of imidazo-thiazole derivatives?
- Methodological Answer :
- Standardized bioassays : Use uniform protocols (e.g., MIC determination for antimicrobial activity) to minimize variability.
- Comparative SAR studies : Analyze substituent effects across analogs. For instance, 6-phenyl derivatives may exhibit stronger antibacterial activity than fluorophenyl variants due to π-π stacking interactions .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent polarity or cell line differences .
Data Contradiction and Optimization
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency.
- Process control : Real-time monitoring via HPLC ensures intermediate purity. For example, analogs like ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate achieved >90% purity using these methods .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure.
- Storage : Store in airtight containers under nitrogen at -20°C to prevent hydrolysis of the ester group. Safety data for structural analogs (e.g., ethyl 6-(4-fluorophenyl) derivatives) highlight flammability risks and recommend fire suppression systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
